4-Hydroxy-3-iodobenzaldehyde
Overview
Description
4-Hydroxy-3-iodobenzaldehyde is an organic compound with the molecular formula C7H5IO212. It is used as an organic reagent3.
Synthesis Analysis
4-Hydroxy-3-iodobenzaldehyde can be synthesized by the iodination of benzaldehyde using 1,3-diiodo-5,5-dimethylhydantoin in sulfuric acid34. Another synthesis method involves the reaction of 3-hydroxybenzaldehyde with ammonium hydroxide, iodine, and potassium iodide5.
Molecular Structure Analysis
The molecular weight of 4-Hydroxy-3-iodobenzaldehyde is 248.0262. The InChI key is KNQVIRRXVOTGGT-UHFFFAOYSA-N61.
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 4-Hydroxy-3-iodobenzaldehyde. However, it is known to be used as an organic reagent3.Physical And Chemical Properties Analysis
4-Hydroxy-3-iodobenzaldehyde has a density of 2.0±0.1 g/cm32. It has a boiling point of 257.8±25.0 °C at 760 mmHg2. The melting point is 128-130ºC2. The flash point is 109.7±23.2 °C2.Scientific Research Applications
Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde can significantly enhance solid phase organic synthesis, leading to high purity products (Swayze, 1997).
Medicinal Applications : Oral administrations of 4-Hydroxybenzaldehyde have been found effective in treating malignant lymphoma, indicating potential applications in lymphomas and leukemias treatment (Journal of Oncology Research, 2018).
Molecular Synthesis : A method for identifying iodination and bromination products of 3-hydroxybenzaldehyde has been developed, aiding the preparation of complex molecules useful in synthons (Blasco et al., 2017).
Analytical Chemistry : Newly synthesized 4-hydroxy-3-methoxybenzaldehyde Schiff bases can be studied using UV spectrophotometry and high-performance liquid chromatography, offering reliable and economical analysis for various derivatives (Chigurupati et al., 2017).
Polymer Science : Unsaturated cyano-substituted homo- and copolyesters prepared from 1-hydroxy-4-(2-cyano-2-carboxyvinyl) benzene exhibit increased hydrophilicity, solubility, and thermal stability compared to reference polyesters, with applications in crosslinked polymers (Mikroyannidis, 1995).
Charge Transfer Studies : Intramolecular charge transfer in 4-hydroxy-3-methoxybenzaldehyde (HMB) affects its fluorescence spectrum, with potential implications in spectroscopic studies (Rajendiran & Balasubramanian, 2008).
Pharmaceutical Chemistry : 4-Hydroxy-3-methylchalcone, synthesized from a Reimer-Tiemann reaction product, shows better antibacterial activity against Staphylococcus aureus than its methoxy counterpart, highlighting its potential in antibacterial drug discovery (Hapsari et al., 2018).
Thermophysical Properties : Solid aldehydes like 4-hydroxybenzaldehyde exhibit specific thermophysical properties, such as varying enthalpies and entropies of fusion, as well as temperature-dependent heat capacities (Temprado et al., 2008).
Synthesis of Vanillin : A promising and practical method for synthesizing vanillin, an important chemical intermediate in perfumery and pharmaceutical industries, has been proposed (Tan Ju & Liao Xin, 2003).
Safety And Hazards
4-Hydroxy-3-iodobenzaldehyde is classified as hazardous under the Hazardous Products Regulations (SOR/2015-17)7. It causes skin irritation and serious eye irritation7. It may also cause respiratory irritation8. Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin and eyes, and avoiding ingestion and inhalation87.
Future Directions
The future directions for the use of 4-Hydroxy-3-iodobenzaldehyde are not explicitly mentioned in the search results.
Relevant Papers
Unfortunately, the search results did not provide specific papers related to 4-Hydroxy-3-iodobenzaldehyde. However, it is mentioned in various chemical databases and safety data sheets65341287.
properties
IUPAC Name |
4-hydroxy-3-iodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQVIRRXVOTGGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359529 | |
Record name | 4-hydroxy-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-iodobenzaldehyde | |
CAS RN |
60032-63-5 | |
Record name | 4-hydroxy-3-iodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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